3,5-Dichlorobenzyl 4-(4-(1H-1,2,3-triazol-4-yl)butanamido)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heteroaromatic ring derivative 2 is a compound that belongs to the class of heterocyclic aromatic compounds These compounds are characterized by the presence of at least one heteroatom (such as nitrogen, oxygen, or sulfur) within the aromatic ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heteroaromatic ring derivative 2 typically involves the formation of the heterocyclic ring through cyclization reactions. One common method is the condensation of appropriate precursors, such as hydrazines with 1,3-diketones, to form the desired heterocyclic structure . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of heteroaromatic ring derivative 2 may involve scalable synthetic routes that allow for the efficient and cost-effective production of the compound on a large scale. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Heteroaromatic ring derivative 2 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Heteroaromatic ring derivative 2 has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Materials Science: It is employed in the synthesis of advanced materials, such as organic semiconductors and conductive polymers.
Industrial Chemistry: The compound serves as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of heteroaromatic ring derivative 2 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or binding to DNA or RNA .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom.
Furan: A five-membered ring with one oxygen atom.
Uniqueness
Heteroaromatic ring derivative 2 is unique due to its specific heteroatom arrangement and the resulting electronic properties. This uniqueness allows it to exhibit distinct reactivity patterns and biological activities compared to other heteroaromatic compounds .
Properties
Molecular Formula |
C19H23Cl2N5O3 |
---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
(3,5-dichlorophenyl)methyl 4-[4-(2H-triazol-4-yl)butanoylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H23Cl2N5O3/c20-14-8-13(9-15(21)10-14)12-29-19(28)26-6-4-16(5-7-26)23-18(27)3-1-2-17-11-22-25-24-17/h8-11,16H,1-7,12H2,(H,23,27)(H,22,24,25) |
InChI Key |
GAMSNABJTRSYDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)CCCC2=NNN=C2)C(=O)OCC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.